1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid (CAS: 84358-13-4) is a piperidine-4-carboxylic acid derivative featuring two key functional groups:
- A tert-butoxycarbonyl (Boc) group at the 1-position, which acts as a protective group for amines, enhancing stability during synthesis .
Its molecular formula is C₁₆H₂₁NO₄S, with a molecular weight of 347.4 g/mol. The Boc group increases lipophilicity (predicted logP ~3.5–4.0), while the phenylsulfanyl moiety may contribute to π-π stacking or redox activity. This compound is used in pharmaceutical intermediates and organic synthesis due to its modular reactivity .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)23-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDQIRTWQMYIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation and Boc Protection
The piperidine scaffold is typically assembled via cyclization reactions or derived from commercially available piperidine precursors. A common approach involves Mannich-type reactions or multicomponent couplings to form the six-membered ring. For example, 4-cyano-piperidine intermediates are saponified to carboxylic acids under acidic or basic conditions.
Boc protection is achieved early to prevent side reactions. The standard protocol uses di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) at 0–25°C. For instance, 4-aminopiperidine derivatives react with Boc anhydride in dichloromethane to yield Boc-protected intermediates in >85% yield.
Phenylsulfanyl Group Installation
Nucleophilic Substitution
The phenylsulfanyl group is introduced via thiol-ene reactions or nucleophilic aromatic substitution . A representative method from patent literature involves:
-
Reacting 4-bromo-piperidine-4-carboxylic acid derivatives with thiophenol in DMF at 80–100°C.
-
Using K₂CO₃ as a base to deprotonate thiophenol, enhancing nucleophilicity.
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo-Boc-piperidine | Thiophenol, K₂CO₃, DMF | 78 | |
| 4-Chloro-Boc-piperidine | PhSH, Et₃N, CH₃CN | 65 |
Higher yields are achieved with polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (80–120°C).
Carboxylic Acid Functionalization
Hydrolysis of Nitriles or Esters
The carboxylic acid moiety is often introduced via hydrolysis of nitrile or ester precursors. A two-step process is documented:
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Cyano intermediate synthesis : 4-Cyano-piperidine derivatives are prepared via Strecker synthesis or alkylation of cyanide sources .
-
Acidic hydrolysis : Treatment with 6M HCl at reflux (12–24 hours) converts nitriles to carboxylic acids.
Alternative route : Saponification of methyl esters using LiOH or NaOH in THF/water mixtures (rt, 6–8 hours).
Table 2: Hydrolysis Conditions Comparison
| Starting Material | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 4-Cyano-Boc-piperidine | 6M HCl, reflux | 110°C | 82 |
| Methyl ester derivative | 2M NaOH, THF/H₂O | 25°C | 89 |
Integrated Synthetic Pathways
Route 1: Sequential Functionalization
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Piperidine formation : Cyclize δ-aminonitrile precursors under acidic conditions.
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Boc protection : Treat with Boc anhydride (1.2 eq) in CH₂Cl₂.
Overall yield : 62% (four steps).
Route 2: One-Pot Multicomponent Synthesis
A patented method describes a one-pot assembly of the target molecule:
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Combine Boc-piperidone , thiophenol , and trimethylsilyl cyanide in MeOH.
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Heat at 60°C for 24 hours to form the 4-phenylsulfanyl-4-cyano intermediate.
Advantages : Reduced purification steps; yield : 71%.
Critical Analysis of Methodologies
Solvent and Temperature Effects
Catalytic Innovations
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolation at lower temperatures (50°C), improving yields to 84%.
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The phenylsulfanyl group and carboxylic acid moiety play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related piperidine-4-carboxylic acid derivatives:
Structural and Functional Differences
Boc vs. Ethoxycarbonyl Protection :
- The Boc group (tert-butyl) in the target compound offers superior steric protection compared to the smaller ethoxycarbonyl group in , reducing unintended nucleophilic attacks .
- Phenylsulfanyl vs. Sulfonyl : The phenylsulfanyl group (C₆H₅S-) in the target compound is less electron-withdrawing than the sulfonyl group (SO₂) in , influencing reactivity in electrophilic substitutions .
Methoxycarbonylamino-sulfonyl derivatives () show higher polarity, favoring renal excretion over CNS penetration .
Synthetic Accessibility: The target compound’s Boc group is typically introduced using tert-butyl chloroformate under basic conditions, while ethoxycarbonyl derivatives () employ ethyl chloroformate . Phenylsulfanyl groups are added via thiol-alkylation or Mitsunobu reactions, whereas sulfonyl groups require oxidation of thioethers .
Key Research Findings
- Lipophilicity : The Boc-protected target compound (logP ~3.9) is more lipophilic than sulfonyl- or ethoxycarbonyl-substituted analogs, favoring membrane permeability but limiting aqueous solubility .
- Thermal Stability : Boc groups decompose at ~150°C, whereas ethoxycarbonyl groups are stable up to ~200°C, impacting storage and reaction conditions .
- Biological Activity : Piperidine-4-carboxylic acid derivatives with sulfonyl groups () have been explored as protease inhibitors, while oxazole variants () show antimicrobial activity .
Biological Activity
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid (CAS No. 1012341-50-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O3S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1012341-50-2 |
The structure features a piperidine ring substituted with a phenylsulfanyl group and a tert-butoxycarbonyl moiety, which may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates potential in various areas:
1. Antimicrobial Activity
Initial studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, although specific data on this compound's antimicrobial efficacy is sparse.
2. Insecticidal Properties
A related class of compounds has been evaluated for their insecticidal activity against Aedes aegypti, a vector for several viral diseases. The findings suggest that structural modifications can enhance larvicidal activity, indicating that similar modifications in our compound could yield beneficial effects against insect pests .
While detailed mechanisms specific to this compound are not well-documented, insights can be drawn from related compounds:
- Inhibition of Enzymatic Pathways : Many piperidine derivatives function by inhibiting key enzymes in microbial metabolism.
- Disruption of Cellular Processes : Compounds with similar structures have been known to interfere with cellular signaling pathways, which can lead to apoptosis in target cells.
Case Study 1: Insecticidal Activity
In a study evaluating the larvicidal effects of related compounds against Aedes aegypti, it was found that modifications to the aromatic ring significantly impacted activity levels. For instance, compounds with methylenedioxy substituents exhibited higher toxicity compared to others . This suggests that further exploration into the structural components of this compound could reveal similar potency.
Case Study 2: Cytotoxicity Assessment
In research assessing the cytotoxic effects of structurally similar compounds on human cells, it was noted that certain derivatives displayed minimal toxicity at high concentrations (up to 5200 μM), indicating a favorable safety profile for potential therapeutic applications . This raises questions about the safety and efficacy of our compound in similar assays.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the piperidine ring (δ 1.5–3.5 ppm), Boc group (δ 1.4 ppm for tert-butyl), and phenylsulfanyl aromatic protons (δ 7.2–7.5 ppm). Coupling constants reveal stereochemistry .
- ¹³C NMR : Confirm carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm) and quaternary carbons (e.g., tert-butyl at ~28 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Mobile phase: acetonitrile/water with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
What strategies mitigate steric hindrance during the introduction of the phenylsulfanyl group at the 4-position of the piperidine ring?
Advanced Research Question
Steric challenges arise from the bulky Boc group and phenylsulfanyl substituent:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiophenol.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
- Temperature Control : Conduct reactions at 0–25°C to minimize side products from thermal degradation .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and guide substituent positioning to reduce steric clashes .
How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Question
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carboxylic acid group’s LUMO may favor electrophilic attacks .
- Molecular Dynamics Simulations : Model solvation effects (e.g., in water or DMSO) to predict reaction pathways under varying conditions .
- Docking Studies : Assess interactions with biological targets (e.g., enzymes) to prioritize functional group modifications for enhanced activity .
What analytical approaches resolve enantiomeric impurities in chiral derivatives of this compound?
Advanced Research Question
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and isocratic elution (n-hexane/isopropanol with 0.1% formic acid) .
- Circular Dichroism (CD) : Correlate optical activity with enantiomeric excess by analyzing Cotton effects at key wavelengths (e.g., 220–260 nm) .
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction data (if crystals are obtainable) .
How does the phenylsulfanyl substituent influence the compound’s biological activity compared to other sulfur-containing analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies :
- Thiol-Reactivity Assays : Use Ellman’s reagent (DTNB) to quantify free thiol interactions, which may correlate with antioxidant or enzyme-inhibitory properties .
What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
Advanced Research Question
- Process Chemistry Considerations :
- Optimize stoichiometry of Boc-protection reagents to avoid overuse, which complicates purification at scale .
- Implement flow chemistry for thioether formation to enhance mixing and heat transfer .
- Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .
How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic or mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
